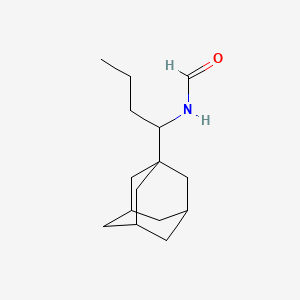
Formamide, N-(1-adamantyl-1-butyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formamide, N-(1-adamantyl-1-butyl)- is a derivative of adamantane, a compound known for its unique cage-like structure. This compound is characterized by the presence of a formamide group attached to an adamantyl and butyl group. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(1-adamantyl-1-butyl)- typically involves the reaction of 1-adamantylamine with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of Formamide, N-(1-adamantyl-1-butyl)- can be achieved through a multi-step process starting from adamantane. The adamantane is first brominated to form 1-bromoadamantane, which is then reacted with butylamine to form the corresponding amine. This amine is then treated with formic acid to yield the final product. The process is optimized to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Formamide, N-(1-adamantyl-1-butyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The adamantyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like halogens or sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the adamantyl group.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted adamantyl derivatives.
科学研究应用
Formamide, N-(1-adamantyl-1-butyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its stability and unique structure.
Industry: Utilized in the production of high-performance materials and polymers.
作用机制
The mechanism of action of Formamide, N-(1-adamantyl-1-butyl)- involves its interaction with various molecular targets. The adamantyl group provides a rigid framework that can interact with specific receptors or enzymes, potentially inhibiting or modifying their activity. The formamide group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
Formamide, N-(1-adamantyl)-: Similar structure but lacks the butyl group.
1-Adamantylamine: Contains the adamantyl group but lacks the formamide and butyl groups.
N-(1-Adamantyl)-acetamide: Similar structure with an acetamide group instead of a formamide group.
Uniqueness
Formamide, N-(1-adamantyl-1-butyl)- is unique due to the presence of both the adamantyl and butyl groups, which impart distinct chemical and physical properties
属性
CAS 编号 |
101468-15-9 |
|---|---|
分子式 |
C15H25NO |
分子量 |
235.36 g/mol |
IUPAC 名称 |
N-[1-(1-adamantyl)butyl]formamide |
InChI |
InChI=1S/C15H25NO/c1-2-3-14(16-10-17)15-7-11-4-12(8-15)6-13(5-11)9-15/h10-14H,2-9H2,1H3,(H,16,17) |
InChI 键 |
YQKFBMKGGBJYCC-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


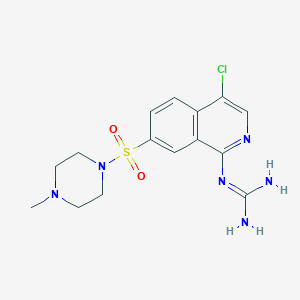
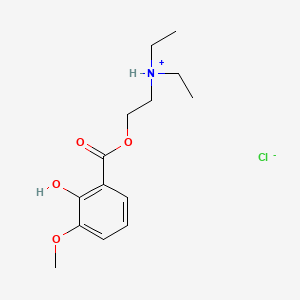
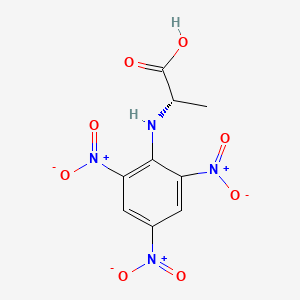
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
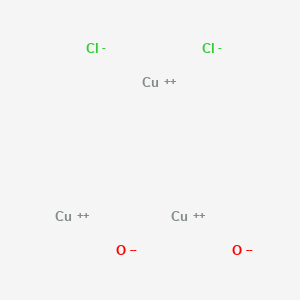
![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
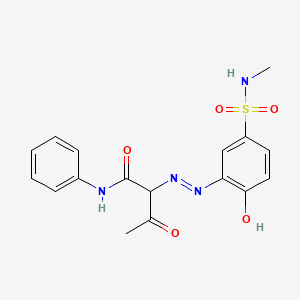



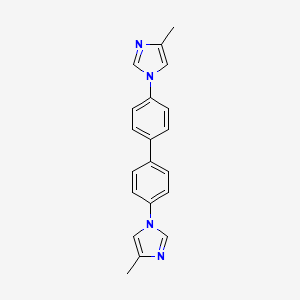
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
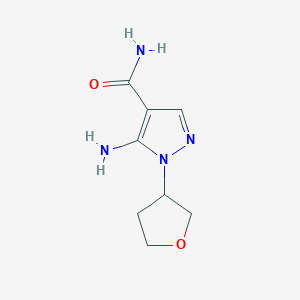
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)
